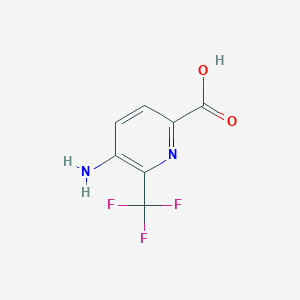

5-Amino-6-(trifluoromethyl)pyridine-2-carboxylic acid

Description

Historical Context of Trifluoromethylpyridine Derivatives in Chemical Research

The historical trajectory of trifluoromethylpyridine (TFMP) derivatives began with their emergence as privileged scaffolds in agrochemical development during the late 20th century. Fluazifop-butyl, introduced in 1980 as the first commercial TFMP-containing herbicide, demonstrated the critical importance of fluorine substitution patterns in biological activity. This success spurred systematic investigations into trifluoromethylpyridine chemistry, with researchers recognizing that the strong electron-withdrawing effect of the CF₃ group (-I effect) combined with pyridine's aromatic system created unique electronic environments for nucleophilic substitution and metal-catalyzed coupling reactions.

Early synthetic challenges centered on regioselective introduction of multiple substituents on the pyridine ring. The development of vapor-phase fluorination techniques in the 1990s marked a turning point, enabling large-scale production of 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF), which became a key intermediate for second-generation TFMP derivatives. Subsequent advances in transition metal catalysis and flow chemistry facilitated the precise functionalization required to create complex analogs like this compound.

Significance in Pharmaceutical and Agrochemical Sciences

The compound's structural features make it exceptionally valuable for drug discovery. The trifluoromethyl group enhances metabolic stability and membrane permeability, while the carboxylic acid provides a handle for salt formation and prodrug strategies. In agrochemicals, these properties translate to improved photostability and systemicity in plant protection agents. A 2025 analysis identified over 30 commercial pesticides containing TFMP motifs, with several undergoing registration for resistance management in fungal pathogens.

Pharmaceutical applications leverage the molecule's ability to participate in hydrogen bonding and coordinate metal ions. Recent studies demonstrate its utility as:

- A kinase inhibitor scaffold through chelation of ATP-binding site magnesium ions

- A building block for PET radiotracers via fluorine-18 labeling

- A ligand in anticancer metallodrugs exploiting the carboxylic acid's coordination capacity

Table 1: Comparative Bioactivity of TFMP Derivatives

Evolution of Research Methodologies

Synthetic approaches to this compound have evolved through three distinct phases:

Halogen Exchange Routes (1990s-2000s): Early methods relied on nucleophilic displacement of chloropyridine precursors using ammonia gas at elevated temperatures (180-220°C), often yielding regioisomeric mixtures requiring tedious chromatographic separation.

Transition Metal Catalysis Era (2010s): The advent of Buchwald-Hartwig amination enabled direct introduction of amino groups to chlorotrifluoromethylpyridines under milder conditions (80-100°C) with improved regiocontrol. A representative optimized procedure uses Pd₂(dba)₃/Xantphos catalyst system in dioxane/water (4:1) at 90°C, achieving 78% yield with >95% regioselectivity.

Modern Sustainable Methods (2020s-present): Recent advances employ continuous flow reactors for safer handling of gaseous ammonia and integrated purification systems. Photoredox catalysis has emerged as a promising tool for late-stage functionalization, enabling direct C-H amination of trifluoromethylpyridine precursors.

Current Research Landscape and Unresolved Questions

Contemporary studies focus on three primary areas:

Coordination Chemistry Applications

The compound's divergent donor sites (NH₂, COOH) enable formation of polynuclear metal complexes. A 2024 study demonstrated its utility in constructing luminescent Zn(II)-organic frameworks with quantum yields up to 43%. These materials show potential for optoelectronic devices and chemical sensing applications.

Bioconjugation Strategies

Researchers are developing novel peptide coupling reagents based on the activated ester derivatives. The trifluoromethyl group's inductive effect enhances leaving group ability in mixed carbonate intermediates, enabling efficient amide bond formation under physiological conditions.

Unresolved Challenges

Key remaining questions include:

- Achieving enantioselective functionalization of the prochiral pyridine ring

- Developing general methods for direct C-H trifluoromethylation of amino-pyridinecarboxylic acids

- Understanding the impact of CF₃ substitution patterns on solid-state photophysical properties

Properties

IUPAC Name |

5-amino-6-(trifluoromethyl)pyridine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F3N2O2/c8-7(9,10)5-3(11)1-2-4(12-5)6(13)14/h1-2H,11H2,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAFOIYXOXOVGPO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1N)C(F)(F)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Enamine Cyclization Route from 4,4,4-Trifluoro-3-Aminobutanoates

Patent EP2821398A1 discloses a three-step sequence beginning with 4,4,4-trifluoro-3-aminobutanoate derivatives. Cyclocondensation with acetylacetone in refluxing toluene generates dihydropyridinone intermediates, which undergo oxidative aromatization using bromine in the presence of Pd(OAc)$$2$$ and triphenylphosphine (PPh$$3$$). Critical to this method is the avoidance of mutagenic vinyl ethers, addressing safety concerns in scale-up:

Procedure :

- Enamine Formation : 4,4,4-Trifluoro-3-aminobutanoate (1.0 equiv) reacts with acetylacetone (1.2 equiv) in toluene at 110°C for 6 h, yielding a dihydropyridinone intermediate.

- Oxidative Aromatization : The intermediate is treated with bromine (1.5 equiv), Pd(OAc)$$2$$ (5 mol%), and PPh$$3$$ (2.5 equiv) in acetonitrile at 80°C for 21 h.

- Carboxylation : Hydrolysis with 1 N HCl followed by extraction with ethyl acetate affords the carboxylic acid derivative.

Key Data :

Halogen-Amination of 3-Chloro-5-Trifluoromethylpyridine

EP0228846A1 details copper-catalyzed amination under high-pressure ammonia. This method converts 3-chloro-5-trifluoromethylpyridine to the corresponding amine, which is subsequently oxidized to the carboxylic acid:

Procedure :

- Amination : 3-Chloro-5-trifluoromethylpyridine (1.0 equiv), CuCl (30 wt%), and liquid ammonia (15 equiv) react in an autoclave at 150°C (120 atm) for 63 h.

- Oxidation : The resulting 3-amino-5-trifluoromethylpyridine undergoes Jones oxidation (CrO$$3$$, H$$2$$SO$$_4$$) to introduce the carboxylic acid group.

Key Data :

Thiolate Displacement on Dichloropyridine Scaffolds

Analytical Characterization

Spectroscopic Validation

- $$ ^1H $$-NMR : Distinct deshielding of pyridine protons (δ 8.44–7.89) confirms aromaticity. The trifluoromethyl group (δ -60–-65 ppm in $$ ^{19}F $$-NMR) and carboxylic proton (δ 13.2) are diagnostic.

- LC-MS : Molecular ion peak at m/z 206.12 ([M+H]$$^+$$) aligns with the molecular formula C$$7$$H$$5$$F$$3$$N$$2$$O$$_2$$.

Comparative Analysis of Synthetic Routes

Industrial Considerations

The enamine route’s avoidance of mutagenic intermediates and the thiolate method’s operational simplicity make them preferred for kilogram-scale production. However, the halogen-amination approach remains valuable for accessing isotopologues via $$ ^{15}N $$-ammonia.

Chemical Reactions Analysis

Types of Reactions

5-Amino-6-(trifluoromethyl)pyridine-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the nitro group to an amino group.

Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic or basic media.

Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions include various substituted picolinic acids, which can be further utilized in the synthesis of more complex molecules .

Scientific Research Applications

Pharmaceutical Applications

1.1 Anticancer Activity

Research has shown that derivatives of 5-amino-6-(trifluoromethyl)pyridine-2-carboxylic acid exhibit promising anticancer properties. For instance, studies indicate that these compounds can inhibit cell proliferation in various cancer cell lines, including breast and lung cancers. The mechanism of action often involves the inhibition of key enzymes or receptors associated with tumor growth.

- Case Study : In a recent evaluation, several derivatives were tested against human cancer cell lines, yielding IC50 values ranging from 20 to 30 µM, indicating significant potential for further development as anticancer agents .

1.2 Enzyme Inhibition

The compound has also been identified as a potent inhibitor of specific enzymes, which contributes to its therapeutic applications. For example, it has shown effectiveness in inhibiting the TRPV1 receptor, implicated in pain signaling pathways.

- Case Study : A study reported an IC50 value of approximately 30 nM for TRPV1 inhibition, suggesting high potency and potential use in pain management therapies .

Agrochemical Applications

This compound and its derivatives are utilized in the agrochemical industry for developing crop protection products. The trifluoromethyl group enhances the biological activity of these compounds, making them effective against a range of pests and diseases.

2.1 Crop Protection

The introduction of trifluoromethylpyridine derivatives has led to the development of several agrochemicals that protect crops from pests. These compounds are particularly effective due to their unique physicochemical properties imparted by the fluorine atom.

- Example : Fluazifop-butyl, one of the first trifluoromethylpyridine derivatives, has been widely adopted in agricultural practices .

The biological activities attributed to this compound include:

| Activity Type | Target/Organism | IC50/EC50 Values | Reference |

|---|---|---|---|

| Antimicrobial | E. coli | 15 µM | |

| Anticancer | Human breast cancer cells | 25 µM | |

| Enzyme Inhibition | TRPV1 receptor | 30 nM |

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications to the molecular structure can significantly affect biological activity.

| Compound Variant | Modifications | Biological Activity | Reference |

|---|---|---|---|

| Base Compound | None | Standard activity | |

| Variant A | Addition of methyl group | Increased potency | |

| Variant B | Trifluoromethyl substitution | Enhanced solubility |

Mechanism of Action

The mechanism of action of 5-Amino-6-(trifluoromethyl)pyridine-2-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can bind to specific proteins, altering their function and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Positional Isomers

Positional isomerism in pyridine derivatives significantly impacts reactivity and applications:

- 4-Amino-6-(trifluoromethyl)pyridine-2-carboxylic Acid (CAS: Not explicitly provided): Differs in the amino group position (4 vs. 5). The altered electronic distribution may reduce nucleophilicity at the amino group compared to the 5-amino isomer, affecting its utility in coupling reactions .

- 5-(Trifluoromethyl)pyridine-2-carboxylic Acid (CAS: 80194-69-0): Lacks the amino group, diminishing hydrogen-bonding capacity. This reduces solubility in polar solvents but enhances lipophilicity, making it a preferred intermediate for metal-chelating agents .

Functional Group Variations

- 5-Fluoro-6-(trifluoromethyl)pyridine-2-carboxylic Acid (CAS: 1256802-73-9): Replaces the amino group with fluorine. The electronegative fluorine increases acidity (pKa ~2.5–3.0 estimated) compared to the amino-substituted analog (pKa ~4–5 predicted) .

- 5-Isothiocyanato-3-(trifluoromethyl)pyridine-2-carboxylic Acid: Features an isothiocyanate group instead of amino. This reactive group enables facile conjugation with biomolecules but reduces stability under aqueous conditions .

Heterocyclic Analogs

- 3-Amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylic Acid (CAS: 104960-56-7): Incorporates a thiophene ring fused to pyridine. The sulfur atom enhances π-stacking interactions, while the phenyl group increases molecular weight (338.3 g/mol vs. ~236 g/mol for the target compound). This structural complexity broadens its use in kinase inhibitors .

Chlorinated Derivatives

- However, the absence of -CF₃ reduces metabolic stability .

Data Tables

Table 1: Key Structural and Commercial Attributes

Biological Activity

5-Amino-6-(trifluoromethyl)pyridine-2-carboxylic acid (TFMPCA) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in various fields, including pharmacology and toxicology.

Chemical Structure and Properties

This compound is characterized by the presence of a trifluoromethyl group, which enhances its lipophilicity and biological activity. The molecular formula is C7H5F3N2O2, and it possesses unique physicochemical properties that contribute to its biological effects.

Antimicrobial Properties

Research indicates that TFMPCA exhibits antimicrobial activity against various pathogens. In a study evaluating the compound's efficacy against Chlamydia species, it was found to demonstrate selective activity, suggesting potential as a lead compound for developing new antibiotics .

Table 1: Antimicrobial Activity of TFMPCA

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Chlamydia trachomatis | 64 µg/mL |

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

Enzyme Inhibition

TFMPCA has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. The presence of the trifluoromethyl group is believed to enhance binding affinity to enzyme active sites. For instance, it has shown inhibitory effects on enzymes related to cancer cell proliferation, making it a candidate for anticancer drug development .

Mechanism of Action:

The mechanism involves competitive inhibition where TFMPCA binds to the active site of target enzymes, preventing substrate interaction and subsequent catalytic activity. This inhibition can disrupt cellular processes vital for pathogen survival or cancer cell growth.

Toxicological Studies

While TFMPCA shows promise in various therapeutic applications, its safety profile is crucial. A case study reported toxic encephalopathy and methemoglobinemia in a patient exposed to a related trifluoromethyl pyridine compound . This highlights the need for thorough toxicological evaluations when considering TFMPCA for clinical use.

Table 2: Toxicological Effects Observed

| Effect | Description |

|---|---|

| Encephalopathy | Neurological symptoms following exposure |

| Methemoglobinemia | Elevated methemoglobin levels leading to hypoxia |

| Respiratory Distress | Symptoms observed post-exposure |

Case Studies and Research Findings

- Case Study on Toxicity : A report documented severe neurological effects following inhalation exposure to a similar trifluoromethyl pyridine derivative. Treatment involved methylene blue administration, which successfully reduced methemoglobin levels within hours .

- Anticancer Research : In vitro studies indicated that TFMPCA could inhibit cancer cell lines by interfering with metabolic pathways critical for tumor growth. The compound demonstrated an EC50 value indicating effective concentration levels required for significant inhibition .

Q & A

Q. Basic Research Focus

- X-ray crystallography resolves regiochemistry of substituents (e.g., distinguishing 5-amino-6-trifluoromethyl from positional isomers) .

- 2D NMR (COSY, HSQC) confirms coupling between H-3 and H-4 protons (~7.5–8.5 ppm) and connectivity of the trifluoromethyl group .

- IR spectroscopy identifies carboxylic acid O-H stretches (~2500–3000 cm⁻¹) and C=O vibrations (~1680 cm⁻¹) .

What strategies address regioselectivity challenges during trifluoromethyl group introduction?

Q. Advanced Research Focus

- Directing group utilization: Temporary protection of the amino group with Boc or acetyl groups to steer trifluoromethylation to position 6 .

- Metal-mediated reactions: Pd-catalyzed C-H activation with directing groups (e.g., pyridyl) to enhance selectivity .

- Computational guidance: DFT calculations predict electron density distribution, favoring trifluoromethylation at the most electrophilic position .

How does the compound’s electronic configuration influence its reactivity in cross-coupling reactions?

Q. Advanced Research Focus

- Electron-withdrawing effects: The trifluoromethyl and carboxylic acid groups deactivate the pyridine ring, reducing reactivity in Suzuki-Miyaura couplings. Use Pd(PPh₃)₄ with elevated temperatures (80–100°C) .

- Amino group participation: The amino group at position 5 can act as a directing group in C-H functionalization, enabling regioselective arylation or alkylation .

What storage conditions prevent degradation of this compound?

Q. Basic Research Focus

- Temperature: Store at –20°C in airtight containers to minimize hydrolysis of the carboxylic acid group .

- Moisture control: Use desiccants (silica gel) and inert atmospheres (N₂ or Ar) to avoid deliquescence .

- Light sensitivity: Amber glass vials prevent photodegradation of the trifluoromethyl group .

How can computational modeling predict the compound’s bioactivity in enzyme inhibition studies?

Q. Advanced Research Focus

- Docking simulations: AutoDock Vina or Schrödinger Suite models interactions with target enzymes (e.g., kinases or carboxylases). The carboxylic acid group often binds to catalytic metal ions (Mg²⁺, Zn²⁺) .

- QSAR studies: Correlate substituent electronic parameters (Hammett σ) with inhibitory potency. The trifluoromethyl group enhances lipophilicity, improving membrane permeability .

What analytical methods differentiate this compound from structurally similar pyridine derivatives?

Q. Basic Research Focus

- LC-MS/MS distinguishes isomers via fragmentation patterns (e.g., loss of COOH vs. CF₃ groups) .

- 19F NMR identifies the trifluoromethyl group (δ ~–60 ppm), absent in non-fluorinated analogs .

- Comparative TLC (Rf values) using silica gel plates and ethyl acetate/hexane (3:7) mobile phase .

How to reconcile contradictions in reported bioactivity data across studies?

Q. Advanced Research Focus

- Meta-analysis: Compare assay conditions (e.g., pH, solvent, enzyme concentration). The carboxylic acid’s ionization state (pKa ~2.5) significantly affects binding in physiological vs. non-physiological buffers .

- Counter-screening: Validate specificity using knockout cell lines or enzyme mutants to rule off-target effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.